2-(Tetradecyloxy)ethyl palmitate

Catalog No.
S14380653
CAS No.
28843-33-6
M.F
C32H64O3
M. Wt
496.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Tetradecyloxy)ethyl palmitate

CAS Number

28843-33-6

Product Name

2-(Tetradecyloxy)ethyl palmitate

IUPAC Name

2-tetradecoxyethyl hexadecanoate

Molecular Formula

C32H64O3

Molecular Weight

496.8 g/mol

InChI

InChI=1S/C32H64O3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-32(33)35-31-30-34-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h3-31H2,1-2H3

InChI Key

XQXCNFKOGMOWSF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCOCCCCCCCCCCCCCC

2-(Tetradecyloxy)ethyl palmitate is a chemical compound with the molecular formula C32H64O3C_{32}H_{64}O_3 and a molecular weight of approximately 512.84 g/mol. It is characterized by its long hydrophobic tetradecyl chain, which contributes to its surfactant properties. The compound is an ester formed from palmitic acid and 2-(tetradecyloxy)ethanol, making it part of the fatty acid ester class. Its structure includes a hydrophobic tail and a polar head, which allows it to interact with both lipophilic and hydrophilic environments, enhancing its utility in various applications .

The primary chemical reaction involving 2-(Tetradecyloxy)ethyl palmitate is esterification, where palmitic acid reacts with 2-(tetradecyloxy)ethanol in the presence of an acid catalyst. This reaction can be represented as follows:

Palmitic Acid+2 Tetradecyloxy ethanol2 Tetradecyloxy ethyl palmitate+Water\text{Palmitic Acid}+\text{2 Tetradecyloxy ethanol}\rightarrow \text{2 Tetradecyloxy ethyl palmitate}+\text{Water}

This process typically requires heating to facilitate the removal of water and drive the reaction towards product formation. Additionally, hydrolysis can occur under acidic or basic conditions, breaking down the ester back into its constituent alcohol and acid .

Research into the biological activity of 2-(Tetradecyloxy)ethyl palmitate indicates potential applications in pharmacology and biochemistry. Its structure suggests it may exhibit properties such as:

  • Antimicrobial activity: Similar compounds have shown effectiveness against various pathogens.
  • Skin conditioning: Fatty acid esters are often used in cosmetic formulations due to their emollient properties.
  • Cell membrane interaction: The compound's amphiphilic nature allows it to integrate into lipid bilayers, potentially influencing membrane fluidity and permeability .

The synthesis of 2-(Tetradecyloxy)ethyl palmitate can be achieved through several methods:

  • Esterification: As mentioned, this involves the reaction of palmitic acid with 2-(tetradecyloxy)ethanol under acidic conditions.
  • Transesterification: In this method, an existing fatty acid ester can be reacted with 2-(tetradecyloxy)alcohol to form the desired compound.
  • Microwave-assisted synthesis: This technique can enhance reaction rates and yields by using microwave energy to heat the reactants more uniformly .

2-(Tetradecyloxy)ethyl palmitate has various applications across different fields:

  • Cosmetics and Personal Care: Used as an emollient and skin conditioning agent in creams and lotions.
  • Pharmaceuticals: Potential use as a drug delivery vehicle due to its ability to solubilize hydrophobic drugs.
  • Food Industry: May serve as an emulsifier or stabilizer in food formulations.
  • Biotechnology: Investigated for its role in enhancing cell membrane permeability for drug delivery systems .

Interaction studies involving 2-(Tetradecyloxy)ethyl palmitate focus on its compatibility with biological membranes and other compounds. Research indicates that:

  • It can enhance the solubility of poorly soluble drugs.
  • Its interaction with cell membranes may modulate drug absorption rates.
  • Studies on its antimicrobial properties suggest it could disrupt bacterial membranes, leading to cell lysis .

Several compounds share structural similarities with 2-(Tetradecyloxy)ethyl palmitate, including:

Compound NameMolecular FormulaKey Features
Ethyl PalmitateC18H36O2C_{18}H_{36}O_2Simple fatty acid ester
Tetradecyl PalmitateC30H62O2C_{30}H_{62}O_2Long-chain fatty acid derivative
2-Hydroxyethyl PalmitateC20H40O4C_{20}H_{40}O_4Contains a hydroxyl group
Oleyl PalmitateC24H46O2C_{24}H_{46}O_2Unsaturated fatty acid ester

Uniqueness of 2-(Tetradecyloxy)ethyl Palmitate

What sets 2-(Tetradecyloxy)ethyl palmitate apart is its unique combination of a long tetradecyl ether chain with a palmitic acid moiety, which enhances its surfactant properties compared to simpler esters like ethyl palmitate. This unique structure allows for better emulsification capabilities and improved interaction with biological membranes, making it particularly valuable in pharmaceutical and cosmetic formulations .

XLogP3

14

Hydrogen Bond Acceptor Count

3

Exact Mass

496.48554590 g/mol

Monoisotopic Mass

496.48554590 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-10-2024

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